Benzothiazole, ethylsulfonyl-
Description
Significance of the Benzothiazole (B30560) Heterocycle in Chemical Sciences
Benzothiazole is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. psu.edubibliomed.org This bicyclic system is a common and integral feature in numerous natural and synthetic molecules. benthamdirect.com The structural diversity afforded by the benzothiazole nucleus has made it a privileged scaffold in drug discovery and development. jchemrev.com
The presence of nitrogen and sulfur atoms within the ring structure, along with a reactive methine center in the thiazole portion, imparts unique chemical properties and a wide array of biological activities. benthamdirect.com Consequently, benzothiazole derivatives have been extensively investigated and have shown a broad spectrum of pharmacological effects. Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, anticonvulsant, antiviral, and antioxidant agents. psu.edunih.govnih.gov The versatility of the benzothiazole core allows for substitutions at various positions, notably at the C-2 and C-6 positions, which has been shown to modulate and enhance its biological activities. benthamdirect.com This adaptability makes it a focal point for medicinal chemists aiming to synthesize novel therapeutic agents. jchemrev.comnih.gov
Overview of Sulfonyl-Substituted Benzothiazoles in Academic Inquiry
The introduction of a sulfonyl (-SO2-) or sulfonamide (-SO2NH-) group to the benzothiazole scaffold has given rise to a specific subclass of derivatives with distinct chemical properties and biological activities. Academic inquiry into sulfonyl-substituted benzothiazoles has revealed their potential in various therapeutic areas.
For instance, derivatives of methylsulfonyl benzothiazole have been synthesized and evaluated for their anticancer properties against various cancer cell lines, including HeLa, MCF-7, and MG63. nih.govtandfonline.com Research into N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides has identified multifunctional ligands with potential applications in the treatment of Alzheimer's disease by inhibiting cholinesterase and β-amyloid aggregation. nih.gov
Furthermore, benzothiazole-2-sulfonamides have been studied as reactive intermediates. They can react with hydroxylamine (B1172632) to form 2-hydroxybenzothiazole, a reaction that can be utilized as a deprotection method in the synthesis of amino acids. nih.gov The synthesis of 2-sulfonyl benzothiazole derivatives containing isoxazole (B147169) moieties has also been reported, with these compounds demonstrating notable antioxidant and antibacterial activities. researchgate.net The sulfonyl group's electron-withdrawing nature and its ability to participate in hydrogen bonding can significantly influence the molecule's interaction with biological targets.
Research Trajectories for Benzothiazole, Ethylsulfonyl- and Related Compounds
The specific compound, Benzothiazole, ethylsulfonyl- , also known by its IUPAC name 2-ethylsulfonyl-1,3-benzothiazole, represents a member of the sulfonyl-substituted benzothiazole family. nih.gov While extensive research on this exact molecule is not widely documented in current literature, its structure suggests several potential avenues for future investigation.
Interactive Table: Physicochemical Properties of Benzothiazole, ethylsulfonyl- Users can sort the table by clicking on the headers.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-ethylsulfonyl-1,3-benzothiazole | nih.gov |
| Molecular Formula | C9H9NO2S2 | nih.gov |
| Molecular Weight | 227.3 g/mol | nih.gov |
| XLogP3 | 2.4 | nih.gov |
| Exact Mass | 227.00747088 Da | nih.gov |
Future research trajectories will likely focus on:
Synthesis and Optimization: Developing efficient and green synthetic routes for 2-ethylsulfonyl-1,3-benzothiazole and its analogues. google.comresearchgate.net
Biological Screening: Evaluating its potential in a wide range of biological assays, drawing parallels from the known activities of other sulfonyl-substituted benzothiazoles, such as anticancer, antimicrobial, and neuroprotective assays. nih.govnih.govresearchgate.net
Medicinal Chemistry Scaffolding: Utilizing Benzothiazole, ethylsulfonyl- as a building block for creating more complex molecules with enhanced therapeutic properties. Its reactive sulfonyl group can be a site for further chemical modifications. smolecule.comnih.gov
Materials Science: Investigating the applications of its derivatives in polymer chemistry and materials science, an area where benzothiazoles have shown potential.
Cleavable Linker Development: Exploring its utility in developing cleavable linkers for applications like antibody-drug conjugates. Research on related benzothiazole sulfones has shown they can function as linkers that release molecular cargo under specific conditions, although challenges with reactivity rates have been noted. richmond.edu
The foundation of knowledge surrounding the benzothiazole heterocycle and its sulfonyl derivatives provides a strong basis for the future exploration of Benzothiazole, ethylsulfonyl- and its potential contributions to chemical and biomedical sciences.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2591-11-9 |
|---|---|
Molecular Formula |
C9H9NO2S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2-ethylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NO2S2/c1-2-14(11,12)9-10-7-5-3-4-6-8(7)13-9/h3-6H,2H2,1H3 |
InChI Key |
ZYGPCLHWVYJMPA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzothiazole, Ethylsulfonyl and Its Analogues
General Strategies for Benzothiazole (B30560) Nucleus Formation
The formation of the benzothiazole ring system can be achieved through several reliable and versatile approaches.
Cyclocondensation reactions are the most prevalent methods for synthesizing the benzothiazole nucleus. nih.govresearchgate.net These reactions typically involve the condensation of a 2-aminothiophenol (B119425) with a suitable electrophilic partner, such as a carboxylic acid, aldehyde, acyl chloride, or nitrile, to form the five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring. nih.govresearchgate.netontosight.ai
The reaction between 2-aminothiophenol and various aldehydes is a widely used and efficient method for producing 2-substituted benzothiazoles. chemicalbook.com This process can be facilitated by a range of catalysts and conditions, from traditional acid catalysis to more modern, greener approaches. nih.govchemicalbook.com For example, catalysts like alkyl carbonic acid, formed in situ from CO2 and an alcohol, provide a mild and environmentally friendly route to various benzothiazole derivatives. chemicalbook.comresearchgate.net The reaction tolerates a wide array of functional groups on both the 2-aminothiophenol and the aldehyde, allowing for the synthesis of a diverse library of compounds. chemicalbook.comrsc.org
Similarly, the condensation with carboxylic acids or their derivatives, like acyl chlorides, is a fundamental approach. nih.govontosight.ai Microwave-assisted syntheses have been shown to accelerate the reaction between 2-aminothiophenols and carboxylic acids, often providing good to excellent yields in a shorter timeframe. researchgate.net
Table 1: Examples of Cyclocondensation Reactions for Benzothiazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| 2-Aminothiophenol | Benzaldehyde | CO2, Methanol, 60°C | 2-Phenylbenzothiazole | High | chemicalbook.comresearchgate.net |
| 2-Aminothiophenol | Aromatic Aldehydes | SnP2O7, 8-35 min | 2-Arylbenzothiazoles | 87-95% | nih.gov |
| 2-Aminothiophenol | Carboxylic Acids | Methanesulfonic acid/Silica gel | 2-Substituted benzothiazoles | High | nih.gov |
| 2-Aminothiophenol | Acyl Chlorides | Basic heterogeneous catalyst | 2-Substituted benzothiazoles | N/A | ontosight.ai |
Oxidative cyclization offers an alternative pathway to the benzothiazole core, often starting from thioamides or related precursors. researchgate.netresearchgate.net In this approach, an intramolecular C-S bond is formed through an oxidation process. The Jacobson-Hugershoff synthesis is a classic example, involving the cyclization of N-arylthioamides, typically using an oxidizing agent like bromine. nih.govscribd.comresearchgate.net
More contemporary methods utilize various oxidants and catalysts to achieve this transformation under milder conditions. For instance, N-arylthioureas can undergo intramolecular oxidative coupling catalyzed by ruthenium chloride (RuCl3) to yield 2-aminobenzothiazoles in high yields. nih.gov Iron(III) chloride (FeCl3) has also been used to promote the oxidative cyclization of α-benzoylthioformanilides to synthesize 2-benzoylbenzothiazoles. nih.gov Visible-light-mediated methods, sometimes employing photoredox catalysts, are emerging as green alternatives for these cyclizations. unlp.edu.ar
Table 2: Selected Oxidative Cyclization Methods for Benzothiazole Formation
| Starting Material | Reagent/Catalyst | Product Type | Reference(s) |
|---|---|---|---|
| N-Arylthioureas | RuCl3 | 2-Aminobenzothiazoles | nih.gov |
| Thiobenzanilides | p-Chloranil, Blue light | 2,7-Diarylbenzo[1,2-d:4,3-d′]bis(thiazoles) | unlp.edu.ar |
| N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II) complex | 2-Substituted benzothiazoles | researchgate.net |
| α-Benzoylthioformanilides | FeCl3 | 2-Benzoylbenzothiazoles | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient and atom-economical route to complex benzothiazole derivatives. rsc.orgorganic-chemistry.orgCurrent time information in Bangalore, IN. These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials.
For example, a one-pot, three-component reaction of 2-aminobenzothiazole (B30445), arylglyoxals, and 1,3-dicarbonyl compounds in acetic acid has been developed to synthesize fused pyrimido[2,1-b] rsc.orgconicet.gov.arbenzothiazole systems. nih.gov Another approach involves the reaction of nitroarenes, alcohols, and elemental sulfur to produce 2-substituted benzothiazoles. Current time information in Bangalore, IN. The versatility of MCRs allows for the construction of highly functionalized benzothiazole scaffolds that would otherwise require lengthy, multi-step syntheses. organic-chemistry.org
Targeted Synthesis of Ethylsulfonyl-Substituted Benzothiazoles
Once the benzothiazole nucleus is formed, the focus shifts to the precise installation of the ethylsulfonyl (–SO2CH2CH3) group. This is typically achieved either by creating the sulfonyl group on a pre-existing benzothiazole or by building the benzothiazole ring with the ethylsulfonyl precursor already in place.
A more targeted approach involves the ring-opening of benzothiazoles followed by sulfonylation. An efficient method catalyzed by tetrabutylammonium (B224687) iodide (TBAI) has been developed for the ring-opening sulfonylation of benzothiazoles with arylsulfonyl hydrazides, leading to unsymmetrical thiosulfonates. wikipedia.org While this does not directly yield an ethylsulfonyl benzothiazole, it demonstrates a strategy of C-S bond cleavage and reformation to introduce a sulfonyl-containing moiety.
A more prevalent and versatile strategy for synthesizing 2-(ethylsulfonyl)benzothiazole and its analogues is through the functional group transformation of a 2-(ethylthio)benzothiazole (B1596183) precursor. rsc.org This two-step process involves the initial S-alkylation of 2-mercaptobenzothiazole (B37678) followed by oxidation of the resulting sulfide (B99878) to the corresponding sulfone.
The first step, S-alkylation, is typically a straightforward nucleophilic substitution where 2-mercaptobenzothiazole reacts with an ethyl halide (e.g., ethyl bromide) to form 2-(ethylthio)benzothiazole. rsc.org The subsequent oxidation of the thioether to the sulfone is the key transformation. rsc.org A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO4) being common choices. researchgate.netrsc.org The oxidation of the alkylthio- group proceeds first to the sulfoxide (B87167) and then to the sulfone. This method is highly effective and allows for the synthesis of a wide range of 2-(alkanesulfonyl)benzothiazoles by simply varying the alkyl halide used in the initial step. nih.govrsc.org
One-pot procedures have been developed where the S-alkylation and subsequent oxidation are performed sequentially in the same reaction vessel, improving efficiency and reducing waste. researchgate.netrsc.org For example, 2-mercaptobenzothiazole can be reacted with benzyl (B1604629) halides in water, followed by oxidation with KMnO4, to produce 2-(benzylsulfonyl)benzothiazole derivatives in high yields. nih.govrsc.org This methodology is directly applicable to the synthesis of the ethylsulfonyl analogue.
Table 3: Synthesis of 2-(Alkylsulfonyl)benzothiazoles via Oxidation
| Substrate | Oxidizing Agent | Solvent | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole | m-CPBA | Dichloromethane | 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole | 65% | researchgate.net |
| 2-(Benzylthio)benzothiazoles | KMnO4 / FeCl3 | Water | 2-(Benzylsulfonyl)benzothiazoles | High | nih.govrsc.org |
| 2-(Alkylthio)benzothiazoles | m-CPBA | N/A | 2-(Alkylsulfonyl)benzothiazoles | N/A | nih.gov |
| 2-(Methylthio)benzothiazole | Hydrogen Peroxide | Acetonitrile | 2-(Methylsulfonyl)benzothiazole | >95% selectivity | researchgate.netnih.gov |
Precursor-Based Synthetic Routes for Sulfonyl-Benzothiazoles
The traditional synthesis of sulfonyl-benzothiazoles often relies on the modification of pre-existing benzothiazole cores or the cyclization of appropriately substituted benzene derivatives. A primary and widely used method involves the oxidation of 2-thio-substituted benzothiazoles.
One common precursor-based approach starts with 2-mercaptobenzothiazole. rsc.org This involves a two-step, one-pot synthesis where 2-mercaptobenzothiazole is first reacted with a benzyl halide in a nucleophilic substitution to form the corresponding sulfide. rsc.org This intermediate sulfide is then oxidized to the target sulfonyl-benzothiazole. rsc.org A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, permanganate salts, m-chloroperoxybenzoic acid (m-CPBA), oxone, periodate (B1199274) salts, and orthoperiodic acid. rsc.org
Another significant precursor route involves the reaction of 2-halobenzothiazoles with sulfinate salts. For instance, 2-chlorobenzothiazoles can react with sodium sulfinates to yield 2-sulfonylbenzothiazoles. rsc.orgresearchgate.net Similarly, direct sulfonylation of 2-bromobenzothiazole (B1268465) can be achieved under elevated temperatures. rsc.org
The use of 2-iodoarylisothiocyanates as precursors provides an efficient route through a cascade reaction. rsc.orgscilit.com This method involves a nucleophilic addition of a sulfinate to the isothiocyanate group, followed by an intramolecular cyclization and coupling to form the 2-sulfonylbenzothiazole structure. rsc.orgrsc.orgscilit.com
Furthermore, derivatives of 2-aminobenzothiazole serve as versatile precursors. They can be converted to the corresponding sulfonyl compounds through various synthetic manipulations, often involving diazotization followed by a sulfonyl-de-diazoniation reaction or through direct condensation with sulfonyl chlorides. tandfonline.comnih.govarkat-usa.org
A fundamental approach builds the benzothiazole ring from acyclic precursors. For example, o-aminothiophenols can react with carbonyl-containing reagents to form the benzothiazole core, which can then be further functionalized to include the ethylsulfonyl group. google.com Direct sulfonation of the benzothiazole ring system is also a viable, though less common, strategy. vulcanchem.comgoogle.com
| Precursor | Reagents | Product | Key Features | References |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole | 1. Benzyl halide 2. Oxidizing agent (e.g., H₂O₂) | 2-(Benzylsulfonyl)benzothiazole | Two-step, one-pot synthesis. | rsc.org |
| 2-Chlorobenzothiazole | Sodium sulfinate | 2-Sulfonylbenzothiazole | Direct nucleophilic substitution. | rsc.orgresearchgate.net |
| 2-Iodoarylisothiocyanate | Sodium sulfinate | 2-Sulfonylbenzothiazole | Cascade reaction involving addition and cyclization. | rsc.orgrsc.orgscilit.com |
| 2-Aminobenzothiazole | Sulfonyl chloride | N-(Benzothiazol-2-yl)sulfonamide | Formation of sulfonamide linkage. | tandfonline.comnih.govarkat-usa.org |
Advanced and Sustainable Synthetic Methodologies
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methods. This trend is reflected in the synthesis of sulfonyl-benzothiazoles, with the emergence of catalytic strategies and green chemistry approaches.
Catalysis offers significant advantages in terms of reaction rates, yields, and selectivity. Several metal-catalyzed reactions have been developed for the synthesis of sulfonyl-benzothiazoles.
A notable example is the copper(I)-catalyzed cascade reaction between 2-iodoarylisothiocyanates and sodium sulfinates. rsc.orgscilit.com This process involves a CuI-catalyzed intramolecular S–C(sp²) coupling as the key step, leading to the formation of structurally diverse 2-sulfonylbenzothiazoles in high yields under mild conditions. rsc.orgrsc.org
Nickel catalysis has also proven effective. An efficient nickel-catalyzed cross-coupling reaction has been developed for the synthesis of 2-sulfonylthiazoles from readily available 2-chlorobenzothiazoles and sodium sulfinates. researchgate.net This method expands the scope of accessible sulfonyl-benzothiazole derivatives. researchgate.net
Transition metals like ruthenium and palladium have been employed in the synthesis of the benzothiazole core itself, which can then be a precursor to sulfonyl derivatives. For instance, RuCl₃ catalyzes the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. nih.gov Similarly, Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, is also emerging as a powerful tool. While specific examples for the direct synthesis of ethylsulfonyl-benzothiazole are less common, organocatalysts are used in the synthesis of benzothiazole precursors. For example, scandium triflate (Sc(OTf)₃), a metal triflate that can act as a Lewis acid catalyst, has been used in a three-component reaction to synthesize annulated benzothiazole derivatives. nih.gov
| Catalyst | Reaction Type | Substrates | Key Advantages | References |
|---|---|---|---|---|
| Copper(I) Iodide (CuI) | Cascade Addition/Coupling | 2-Iodoarylisothiocyanates, Sodium sulfinates | High yields, mild conditions, structural diversity. | rsc.orgrsc.orgscilit.com |
| Nickel(II) Complexes | Cross-Coupling | 2-Chlorobenzothiazoles, Sodium sulfinates | Efficient synthesis from readily available materials. | researchgate.net |
| Ruthenium(III) Chloride (RuCl₃) | Oxidative Coupling | N-Arylthioureas | Direct synthesis of 2-aminobenzothiazole precursors. | nih.gov |
| Palladium(II) Acetate (Pd(OAc)₂) | Oxidative Cyclization | N-Aryl-N',N'-dialkylthioureas | Formation of 2-(dialkylamino)benzothiazole precursors. | nih.gov |
| Scandium Triflate (Sc(OTf)₃) | Three-Component Reaction | 2-Aminobenzothiazole, Aldehydes, 1,3-Diketones | Atom-economy, synthesis of complex derivatives. | nih.gov |
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of sulfonyl-benzothiazoles.
The use of environmentally benign solvents is a key aspect of green chemistry. Water, being non-toxic and abundant, has been utilized as a reaction medium for the one-pot, two-step synthesis of 2-(benzylsulfonyl)benzothiazole derivatives from 2-mercaptobenzothiazole. rsc.orgresearchgate.net Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been employed in the synthesis of sulfonyl-benzothiazoles. rsc.org
Energy-efficient techniques such as microwave and ultrasound irradiation have been successfully applied. Microwave-assisted synthesis has been used to prepare various benzothiazole derivatives, often leading to shorter reaction times and improved yields. nih.govresearchgate.netrsc.org
Catalyst-free and solvent-free conditions represent an ideal green synthetic scenario. The reaction of α-keto acids with 2-aminobenzenethiols to form benzothiazoles has been achieved under catalyst-free conditions using water as the solvent. organic-chemistry.org Furthermore, visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes provides a green alternative to traditional methods that may require harsh reagents. organic-chemistry.org
| Approach | Description | Key Advantages | References |
|---|---|---|---|
| Aqueous Medium | Using water as the solvent for the reaction. | Environmentally friendly, low cost, safe. | rsc.orgresearchgate.netorganic-chemistry.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. | Reduced reaction times, higher yields, increased efficiency. | nih.govresearchgate.netrsc.org |
| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors as the solvent. | Biodegradable, low toxicity, recyclable. | rsc.org |
| Visible-Light-Mediation | Utilizing visible light to promote the reaction. | Mild conditions, energy-efficient, avoids harsh reagents. | organic-chemistry.org |
| Catalyst-Free Conditions | Performing the reaction without the need for a catalyst. | Reduced cost and waste, simplified purification. | organic-chemistry.org |
Structural Elucidation and Advanced Characterization of Benzothiazole, Ethylsulfonyl Derivatives
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of ethylsulfonyl benzothiazole (B30560) derivatives. ¹H and ¹³C-NMR spectra provide precise information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.
In ¹H-NMR analysis, the aromatic protons of the benzothiazole ring typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution on the benzene (B151609) ring. The ethyl group of the ethylsulfonyl moiety exhibits characteristic signals: a triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, which are shifted downfield due to the deshielding effect of the adjacent sulfonyl group.
¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the sulfonyl group (SO₂) are significantly deshielded and appear at a characteristic downfield shift. The two carbons of the ethyl group also show distinct signals, as do the carbons of the benzothiazole core. The quaternary carbon atom (C-2) of the thiazole (B1198619) ring, to which the ethylsulfonyl group is attached, is typically observed at a chemical shift value around δ 165-170 ppm.
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for 2-(Ethylsulfonyl)benzothiazole Data is illustrative and can vary based on solvent and experimental conditions.
| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Benzothiazole-H4/H7 | Multiplet (approx. 8.15-8.25) | Aromatic Region (approx. 122-128) |
| Benzothiazole-H5/H6 | Multiplet (approx. 7.55-7.65) | Aromatic Region (approx. 125-128) |
| -SO₂-CH₂-CH₃ | Quartet | approx. 50.1 |
| -SO₂-CH₂-CH₃ | Triplet | approx. 7.5 |
| Benzothiazole C-2 | - | approx. 167.4 |
| Benzothiazole C-3a | - | approx. 152.8 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in ethylsulfonyl benzothiazole derivatives. The most prominent and diagnostic signals in the IR spectrum are those arising from the sulfonyl (SO₂) group. These are characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
Other significant absorptions include the C=N stretching vibration of the thiazole ring, which is usually observed around 1550-1600 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring are found in the 1450-1600 cm⁻¹ region.
Table 2: Key IR Absorption Frequencies for 2-(Ethylsulfonyl)benzothiazole
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2990-2900 | Medium-Weak |
| C=N Stretch (Thiazole Ring) | ~1558 | Medium |
| SO₂ Asymmetric Stretch | ~1325 | Strong |
| SO₂ Symmetric Stretch | ~1155 | Strong |
Mass Spectrometry Techniques
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights through the analysis of its fragmentation patterns. Using techniques like Electron Ionization (EI), the molecular ion peak (M⁺) for 2-(ethylsulfonyl)benzothiazole (C₉H₉NO₂S₂) is observed at an m/z corresponding to its molecular weight.
The fragmentation of these molecules often involves characteristic losses. A common fragmentation pathway is the loss of an ethyl radical (•C₂H₅), followed by the loss of sulfur dioxide (SO₂). Another significant fragmentation involves the cleavage of the C-S bond between the benzothiazole ring and the sulfonyl group, leading to the formation of a stable benzothiazolyl cation. These distinct fragmentation patterns serve as a fingerprint for confirming the presence of the ethylsulfonyl benzothiazole scaffold.
X-ray Crystallographic Analysis of Benzothiazole, Ethylsulfonyl- Derivatives and Analogues
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. Analysis of related structures, such as 2-(methylsulfonyl)benzothiazole, reveals key architectural features that are directly applicable to the ethylsulfonyl analogue.
The crystal structure confirms the planarity of the benzothiazole ring system. The geometry around the sulfur atom of the sulfonyl group is tetrahedral. The arrangement of the ethyl group relative to the benzothiazole ring is a critical conformational feature. Studies on analogous structures show that the two S=O bonds of the sulfonyl group have lengths of approximately 1.43-1.45 Å, and the S-C bonds are in the range of 1.75-1.78 Å. The packing of these molecules in the crystal lattice is often governed by weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which contribute to the stability of the crystalline solid.
Table 3: Selected Bond Lengths and Angles for a Representative Benzothiazole Sulfone Analogue (2-(Methylsulfonyl)benzothiazole)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S(sulfonyl)-O(1) | 1.439 | O(1)-S(sulfonyl)-O(2) | 118.9 |
| S(sulfonyl)-O(2) | 1.442 | O(1)-S(sulfonyl)-C(thiazole) | 108.5 |
| S(sulfonyl)-C(thiazole) | 1.771 | O(2)-S(sulfonyl)-C(thiazole) | 108.7 |
| S(sulfonyl)-C(alkyl) | 1.755 | C(alkyl)-S(sulfonyl)-C(thiazole) | 103.4 |
| S(thiazole)-C(thiazole) | 1.739 | C(thiazole)-S(thiazole)-C(benzene) | 89.4 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. indexcopernicus.com By calculating the electron density, DFT can elucidate molecular structure, reactivity, and other key chemical characteristics. For benzothiazole (B30560) derivatives, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or LanL2DZ to optimize molecular geometries and analyze electronic behavior. indexcopernicus.comniscpr.res.innih.gov
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. indexcopernicus.comresearchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. indexcopernicus.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and the charge transfer interactions occurring within it. niscpr.res.inirjweb.commdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. mdpi.com This property is crucial for understanding intramolecular charge transfer (ICT). niscpr.res.inresearchgate.net In substituted benzothiazoles, the distribution of HOMO and LUMO orbitals is heavily influenced by the nature of the substituent groups. For instance, electron-donating groups primarily affect the HOMO level, while electron-withdrawing groups tend to stabilize the LUMO level. In many benzothiazole derivatives, the HOMO is localized on the benzothiazole ring system, while the LUMO may be distributed across other parts of the molecule, facilitating charge transfer. niscpr.res.inmdpi.com The introduction of different substituents can tune the energy gap; for example, a CF3 group has been shown to lower the gap in certain benzothiazole analogs, indicating altered reactivity. mdpi.com
| Parameter | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Governs the ability to donate electrons; relates to ionization potential. indexcopernicus.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Governs the ability to accept electrons; relates to electron affinity. indexcopernicus.com |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap implies higher reactivity. mdpi.com |
Electrostatic Potential and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgdeeporigin.com These maps are invaluable for predicting how molecules will interact with each other and for identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net MEP maps are color-coded to represent different electrostatic potential values on the molecule's surface. deeporigin.com
Red Regions : Indicate areas of high electron density and negative electrostatic potential, which are prone to electrophilic attack. mdpi.com
Blue Regions : Represent areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. mdpi.com
Green/Yellow Regions : Denote areas with neutral or intermediate potential. mdpi.com
For benzothiazole derivatives, MEP analysis reveals that nitrogen atoms within the thiazole (B1198619) ring typically exhibit a negative potential, making them targets for electrophiles. mdpi.com Conversely, hydrogen atoms attached to amine groups or other parts of the scaffold often show a positive potential, indicating sites for nucleophilic interaction. mdpi.com This detailed charge distribution analysis helps in understanding molecular recognition patterns and hydrogen bonding capabilities. scirp.org
Theoretical Spectroscopic Property Prediction
Computational methods, particularly DFT, are used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. mdpi.com Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting absorption wavelengths (λmax) and oscillator strengths. mdpi.commdpi.com
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Studies on benzothiazole derivatives have shown a good correlation between the computationally predicted chemical shifts and those obtained experimentally, confirming the accuracy of the calculated molecular structures. mdpi.com Vibrational frequencies corresponding to Infrared (IR) spectra are also calculated to help assign experimental vibrational bands to specific molecular motions. niscpr.res.in
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with larger biological systems.
Molecular Dynamics Simulations for System Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the stability and conformational changes of a ligand when bound to a biological target, such as a protein. For benzothiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking studies. biointerfaceresearch.comnih.gov By simulating the system over nanoseconds, researchers can observe how the compound interacts with key amino acid residues in the binding site, validating its potential as an inhibitor. nih.gov
Docking Studies for Molecular Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netwjarr.com This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. biointerfaceresearch.com
Docking studies on benzothiazole derivatives have been performed against a wide range of biological targets, including enzymes and proteins involved in microbial infections and cancer. mdpi.comnih.govnih.govresearchgate.net These studies identify the specific binding site of the compound and characterize the non-covalent interactions that stabilize the complex, such as:
Hydrogen Bonds : Crucial for specificity and affinity.
Hydrophobic Interactions : Often involving aromatic rings.
Arene-H Interactions : Interactions with aromatic residues. nih.gov
For example, docking studies have revealed that benzothiazole compounds can bind to the active sites of enzymes like dihydroorotase or protein kinases, with the benzothiazole nucleus often engaging in key hydrophobic interactions. biointerfaceresearch.comnih.gov The specific substituents on the benzothiazole ring play a critical role in forming hydrogen bonds with amino acid residues like ASN44, LEU222, or Lys220. nih.govnih.gov The results are often quantified by a docking score, which estimates the binding affinity, with lower scores typically indicating a more favorable interaction. wjarr.com
| Target Protein | Organism/Disease | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Dihydroorotase | E. coli / Aspergillus niger | LEU222, ASN44 | Hydrogen Bonds, Hydrophobic | nih.gov |
| p56lck | Cancer | ATP binding site | Competitive Inhibition | biointerfaceresearch.com |
| DHPS Enzyme | Antimicrobial | Lys220 | Arene-H Interactions | nih.gov |
| 2KAU | Klebsiella aerogenes | Not specified | High Affinity | mdpi.com |
| GABA-aminotransferase | Anticonvulsant | N-Glu109, N-Asn110 | Hydrogen Bonds | researchgate.net |
| LasR | Pseudomonas aeruginosa | Not specified | Antagonist Activity | nih.gov |
Theoretical Approaches to Structure-Property Relationships
Computational and theoretical chemistry studies play a pivotal role in modern drug discovery, offering insights into the relationships between the chemical structure of a compound and its biological activity. For derivatives of benzothiazole, particularly those containing an ethylsulfonyl group, these theoretical approaches are instrumental in designing and optimizing new therapeutic agents. By employing methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, prediction of molecular descriptors, and pharmacophore development, researchers can rationally design molecules with enhanced efficacy and desirable pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer and anticonvulsant activities.
In the development of QSAR models for benzothiazole analogs, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. The goal is to create a statistically significant model that can predict the activity of new, unsynthesized compounds.
For instance, a Group-based QSAR (GQSAR) analysis performed on a series of 41 benzothiazole derivatives to explore their anticancer potential revealed the importance of specific structural fragments. chula.ac.thchula.ac.th The dataset was divided into a training set for model generation and a test set for validation. The resulting models indicated that hydrophobic groups at certain positions could potentiate anticancer activity. chula.ac.thchula.ac.th One of the successful models demonstrated a squared correlation coefficient (r²) of 0.81, a cross-validated correlation coefficient (q²) of 0.75, and a predictive r² of 0.70, indicating a robust and predictive model. chula.ac.th
The key descriptors identified in such models often include parameters related to the electronic properties (e.g., DeltaEpsilonC), hydrophilicity (e.g., XKHydrophilicArea), and steric properties (e.g., 6 Chain Count) of the substituents on the benzothiazole scaffold. chula.ac.th These findings provide valuable guidance for the structural modification of benzothiazole derivatives to enhance their biological activity.
| Parameter | Value | Description |
|---|---|---|
| r² (Squared Correlation Coefficient) | 0.81 | Indicates the goodness of fit of the model to the training data. |
| q² (Cross-validated Correlation Coefficient) | 0.75 | Measures the internal predictive ability of the model. |
| pred_r² (Predictive r² for external test set) | 0.70 | Assesses the model's ability to predict the activity of an external set of compounds. |
| Number of Compounds in Training Set | 28 | The number of molecules used to build the QSAR model. |
| Number of Compounds in Test Set | 12 | The number of molecules used to validate the predictive power of the QSAR model. |
Computational Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, Partition Coefficient)
Molecular descriptors are numerical values that characterize the properties of a molecule. The computational prediction of these descriptors is a fundamental aspect of theoretical chemistry, providing crucial information for assessing the drug-likeness and pharmacokinetic profile of a compound. Two of the most important descriptors are the Topological Polar Surface Area (TPSA) and the Partition Coefficient (logP).
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. openeducationalberta.ca This descriptor is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov A higher TPSA value generally corresponds to lower membrane permeability. openeducationalberta.ca For orally administered drugs, a TPSA of less than 140 Ų is generally considered favorable for good absorption. researchgate.net
Partition Coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). Lipophilicity is a critical factor influencing drug absorption, distribution, metabolism, and excretion (ADME). For benzothiazole-sulfonamide derivatives, maintaining an optimal lipophilicity is crucial for their biological activity and ability to cross biological membranes.
| Descriptor | Predicted Value Range | Significance in Drug Design |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 60 - 140 Ų | Influences intestinal absorption and blood-brain barrier penetration. acs.org |
| Octanol/Water Partition Coefficient (logP) | 2.0 - 5.0 | Determines the lipophilicity and affects ADME properties. |
| Molecular Weight (MW) | < 500 g/mol | A key parameter in Lipinski's rule of five for drug-likeness. |
| Hydrogen Bond Donors | < 5 | Influences solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | < 10 | Affects solubility and receptor binding affinity. |
Pharmacophore Development and Screening
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.
For benzothiazole derivatives, including those with a sulfonamide or a related sulfonyl group, pharmacophore models have been developed to understand their interaction with specific biological targets. For instance, in the context of anticonvulsant activity, essential pharmacophoric features for benzothiazole coupled sulfonamide derivatives have been identified. nih.gov These typically include:
An aromatic ring (the benzothiazole nucleus) acting as a hydrophobic domain. nih.gov
An electron-donating system, often involving the sulfur and nitrogen atoms of the benzothiazole ring. nih.gov
A hydrogen bonding domain, which can be provided by the sulfonamide group (NH-SO₂). nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the desired structural features and are therefore likely to be active. This virtual screening approach significantly accelerates the discovery of novel lead compounds by prioritizing molecules for synthesis and biological testing. The development of a pharmacophore model for ethylsulfonyl-benzothiazole derivatives would involve identifying the key interactions of the ethylsulfonyl group with the target protein, which could include hydrogen bonding and electrostatic interactions.
| Pharmacophoric Feature | Description | Example in Ethylsulfonyl-Benzothiazole |
|---|---|---|
| Hydrophobic Aromatic Ring (A) | Provides lipophilicity for membrane crossing and van der Waals interactions. nih.gov | Benzene (B151609) ring of the benzothiazole core. |
| Electron Donor System (D) | Participates in electronic interactions with the receptor. nih.gov | Sulfur and nitrogen atoms of the thiazole ring. |
| Hydrogen Bond Acceptor (HBA) | Forms hydrogen bonds with donor groups in the receptor. nih.gov | Oxygen atoms of the ethylsulfonyl group. |
| Hydrogen Bond Donor (HBD) | Forms hydrogen bonds with acceptor groups in the receptor. nih.gov | Amine or amide groups attached to the benzothiazole ring. |
Mechanistic Investigations of Benzothiazole, Ethylsulfonyl in Molecular and Chemical Biology Systems
Studies on Molecular Interactions with Biomolecular Targets
The biological activity of ethylsulfonyl-benzothiazole derivatives is intrinsically linked to their ability to interact with specific biomolecular targets. These interactions can lead to the modulation of enzyme activity and cellular pathways, making them attractive candidates for therapeutic development.
Enzyme Active Site Binding and Inhibition Mechanisms
Ethylsulfonyl-benzothiazole and its analogs have been investigated as inhibitors of several key enzymes implicated in various diseases. The ethylsulfonyl group often plays a crucial role in anchoring the molecule within the enzyme's active site, leading to potent and sometimes selective inhibition.
Fatty Acid Amide Hydrolase (FAAH): Benzothiazole (B30560) derivatives containing a sulfonamide group have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. researchgate.netmdpi.com One such benzothiazole-based analog demonstrated high potency against FAAH with an IC50 value of approximately 2 nM. researchgate.net Mechanistic studies revealed an apparently noncompetitive and irreversible inhibition profile within standard assay times. However, mass spectrometric analysis did not detect any covalent adducts, and dialysis showed a slow recovery of enzyme activity, indicating that the compound is a slowly dissociating, reversible inhibitor. researchgate.net Molecular docking studies suggest that the sulfonamide group mimics the transition state by forming hydrogen bonds with catalytic residues in the FAAH active site. researchgate.net The prolonged residence time of these inhibitors is attributed to an increased kinetic energy barrier for dissociation rather than solely high thermodynamic potency. researchgate.net
Carbonic Anhydrase (CA): Thiazole (B1198619) and benzothiazole derivatives bearing a methylsulfonyl or a sulfonamide group have shown significant inhibitory activity against various isoforms of carbonic anhydrase (CA). nih.govbenthamscience.com These compounds are designed to interact with the zinc ion in the active site of the enzyme. nih.gov Molecular docking studies of thiazole-methylsulfonyl derivatives have revealed that the sulfonyl group can form hydrogen bonds with active site residues such as Thr199 and also coordinate with the catalytic Zn2+ ion, which is crucial for their inhibitory action. nih.gov The benzothiazole ring can further stabilize the binding through hydrophobic and π-π stacking interactions with residues like His64. nih.gov The inhibition constants (KIs) of benzo[d]thiazole-5- and 6-sulfonamides against different CA isoforms (hCA I, II, VII, and IX) have been reported to be in the nanomolar to low micromolar range, demonstrating the potential for developing isoform-selective inhibitors. benthamscience.com
Protein Tyrosine Phosphatase 1B (PTP1B): Benzothiazole and benzimidazole (B57391) derivatives containing sulfonamide or isothiazolidinone moieties have been developed as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling. mdpi.com X-ray crystallography of a benzothiazole benzimidazole inhibitor bound to PTP1B revealed that the benzothiazole moiety interacts with a solvent-exposed region on the protein surface, while the benzimidazole forms bidentate hydrogen bonds with Asp48 in the active site. These inhibitors were found to be competitive and reversible.
Dihydroorotase: Extensive searches of the scientific literature did not yield any specific studies on the interaction of ethylsulfonyl-benzothiazole with Dihydroorotase. This enzyme is a potential target for antimicrobial agents, and some benzothiazole derivatives have been shown to inhibit E. coli dihydroorotase. Molecular docking of these derivatives suggested that they form hydrogen bonds with active site residues like LEU222 or ASN44 and that the bulky thiazole and other aromatic rings could sterically hinder substrate access. However, no data is currently available for derivatives containing an ethylsulfonyl group.
Protein-Ligand Interaction Profiling
Beyond enzyme active sites, ethylsulfonyl-benzothiazoles can interact with other protein functionalities, notably protein thiols.
Protein Thiol Blocking: Methylsulfonyl benzothiazole (MSBT) has been identified as a highly selective and reactive reagent for blocking protein thiols (cysteine residues). frontiersin.orgnih.govnih.govnih.gov The mechanism involves a nucleophilic aromatic substitution (NAS) reaction where the thiol group of a cysteine residue attacks the C-2 position of the benzothiazole ring, displacing the methylsulfonyl group. nih.govnih.gov The electron-withdrawing nature of the benzothiazole ring makes it susceptible to this nucleophilic attack. frontiersin.org The reaction rate is dependent on the pH, increasing with higher pH due to the higher concentration of the more nucleophilic thiolate anion. frontiersin.org MSBT demonstrates high selectivity for thiols over other nucleophilic amino acid residues like lysine (B10760008) and histidine. nih.gov While these studies have focused on methylsulfonyl benzothiazole, the similar electronic properties of the ethylsulfonyl group suggest that ethylsulfonyl-benzothiazole would likely react via a similar mechanism, although the steric bulk of the ethyl group might influence the reaction rate.
Modulation of Cellular Pathways at a Molecular Level
The interactions of ethylsulfonyl-benzothiazole derivatives at the molecular level can translate into the modulation of complex cellular pathways.
Tubulin Dynamics: Benzothiazole derivatives have been investigated as antimitotic agents that target tubulin polymerization. researchgate.net Some benzimidazole derivatives, which share structural similarities with benzothiazoles, have been shown to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. nih.gov While specific studies on ethylsulfonyl-benzothiazole are limited, related benzothiazole compounds have been designed to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics. researchgate.net The benzothiazole scaffold acts as a key structural element for interaction with the tubulin protein. researchgate.net
Reactive Oxygen Species (ROS) Generation: Benzothiazole treatment has been shown to regulate the metabolism of reactive oxygen species (ROS). academie-sciences.frnih.gov In one study, benzothiazole treatment increased the activities of ROS-scavenging enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). academie-sciences.frnih.gov This modulation of ROS metabolism can impact cellular signaling and stress responses. The specific effects of the ethylsulfonyl- substituent on this activity have not been detailed, but the core benzothiazole structure appears to be the primary driver of this effect.
Structure-Mechanism Relationships for Ethylsulfonyl-Benzothiazoles
The biological activity of ethylsulfonyl-benzothiazole derivatives is not solely dependent on the presence of the core scaffold but is also finely tuned by the physicochemical properties of the ethylsulfonyl group and other substituents on the benzothiazole ring.
Influence of Ethylsulfonyl Group on Molecular Interaction Affinity and Selectivity
The ethylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the benzothiazole ring system. This electronic effect is critical for its interaction with biological targets.
In the context of protein thiol blocking, the sulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution reactions. nih.govnih.gov The reactivity of the benzothiazole towards thiols is directly related to the electron-withdrawing capacity of the substituent at the 2-position. While direct comparative studies are scarce, it is expected that the ethylsulfonyl group would confer similar reactivity to the methylsulfonyl group, making ethylsulfonyl-benzothiazole a potent thiol-blocking agent. The slight increase in steric bulk from methyl to ethyl might have a modest impact on the rate of reaction and accessibility to sterically hindered thiols.
For enzyme inhibition, the sulfonyl group can act as a hydrogen bond acceptor, interacting with donor groups in the enzyme's active site. researchgate.netnih.gov The orientation and flexibility of the ethyl group, compared to a methyl group, could influence the positioning of the sulfonyl oxygen atoms for optimal hydrogen bonding, potentially affecting both affinity and selectivity for different enzyme isoforms. For instance, in carbonic anhydrase inhibitors, the precise geometry of the sulfonamide interaction with the zinc ion and surrounding residues is critical for high-affinity binding. nih.gov
Substituent Effects on Biochemical Reaction Pathways
The substitution pattern on the benzothiazole ring can dramatically alter the biological activity and selectivity of ethylsulfonyl-benzothiazole derivatives.
The electronic nature of substituents on the benzothiazole ring can modulate the reactivity of the 2-position. Electron-withdrawing groups on the benzothiazole ring would further enhance the electrophilicity of the C-2 carbon, potentially increasing the rate of reaction with nucleophiles like protein thiols. Conversely, electron-donating groups would decrease this reactivity. nih.gov
In the context of enzyme inhibitors, substituents on the benzothiazole ring can be tailored to exploit specific pockets within the enzyme's active site, thereby enhancing binding affinity and selectivity. For example, in the development of FAAH inhibitors, the benzothiazole ring is a key component for activity, and modifications to this ring system can be used to optimize potency and pharmacokinetic properties. mdpi.com Similarly, for PTP1B inhibitors, substitutions on the benzothiazole ring can be designed to interact with specific amino acid residues, leading to improved inhibitory activity.
The following table summarizes the key molecular interactions and mechanistic insights for ethylsulfonyl-benzothiazole and related compounds:
| Biomolecular Target/Pathway | Interaction Mechanism | Role of Sulfonyl Group | Influence of Substituents |
| Fatty Acid Amide Hydrolase (FAAH) | Reversible, slow-dissociation inhibition; mimics transition state | Forms hydrogen bonds with catalytic residues | Modulate potency and pharmacokinetic properties |
| Carbonic Anhydrase (CA) | Coordination with active site Zn2+ and hydrogen bonding with residues | Acts as a key zinc-binding group and H-bond acceptor | Can be tailored to achieve isoform selectivity |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive, reversible inhibition; interaction with active site residues | Contributes to binding affinity through polar interactions | Can form specific interactions with protein surface residues |
| Protein Thiols | Nucleophilic aromatic substitution | Excellent leaving group, activates the C-2 position for nucleophilic attack | Modulate the electrophilicity of the C-2 carbon |
| Tubulin | Binds to the colchicine site, inhibiting polymerization | Not directly implicated, core scaffold is key | Can improve binding affinity and solubility |
| Reactive Oxygen Species (ROS) | Modulation of ROS-scavenging enzyme activity | Not directly implicated, core scaffold is key | Can influence overall antioxidant capacity |
Development of Chemical Probes and Reagents for Research Applications
The benzothiazole scaffold, functionalized with an ethylsulfonyl group, has been utilized in the development of specialized chemical reagents for synthetic organic chemistry. These reagents leverage the chemical properties of the ethylsulfonyl benzothiazole moiety to facilitate specific chemical transformations, offering advantages in terms of reaction conditions and stereoselectivity.
One notable example is the development of Ethyl (benzothiazol-2-ylsulfonyl)acetate as a novel reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. nih.gov This reagent participates in the modified Julia olefination reaction, a key process for the formation of carbon-carbon double bonds.
The utility of Ethyl (benzothiazol-2-ylsulfonyl)acetate as a research reagent is demonstrated by its performance with a variety of aldehydes under mild reaction conditions. nih.gov The stereochemical outcome of the olefination reaction is notably dependent on the structure of the aldehyde substrate.
Detailed research findings on the application of this reagent are summarized in the table below:
| Reagent | Reaction Type | Substrate | Key Findings | Stereoselectivity (E:Z) |
| Ethyl (benzothiazol-2-ylsulfonyl)acetate | Modified Julia Olefination | Aryl aldehydes | High stereoselectivity for the trans (E) isomer. | Up to >98:2 |
| Ethyl (benzothiazol-2-ylsulfonyl)acetate | Modified Julia Olefination | Aliphatic aldehydes (branched) | High stereoselectivity for the trans (E) isomer. | Up to >98:2 |
| Ethyl (benzothiazol-2-ylsulfonyl)acetate | Modified Julia Olefination | Aliphatic aldehydes (straight chain) | Preferential formation of the cis (Z) isomer. | Up to 8:92 |
While the core focus is on ethylsulfonyl-benzothiazole, it is noteworthy that the broader benzothiazole chemical structure is a versatile scaffold for the development of fluorescent probes. For instance, a benzothiazole-based derivative has been engineered as an aggregation-induced emission (AIE) fluorescent 'turn-on' probe for the detection of hydrogen peroxide in living cells. nih.govmdpi.com This highlights the potential of the benzothiazole core in creating sophisticated tools for chemical biology research, even when the specific functionalization is not an ethylsulfonyl group.
Future Research Directions and Unexplored Avenues for Benzothiazole, Ethylsulfonyl
Design and Synthesis of Novel Hybrid Benzothiazole (B30560) Systems
A significant future direction lies in the application of molecular hybridization, a strategy that combines the ethylsulfonyl-benzothiazole core with other pharmacologically relevant moieties to create multifunctional molecules. This approach aims to modulate multiple biological targets or enhance specific properties of the parent molecule.
Key areas for exploration include:
Isoxazole (B147169) Hybrids : Building on the synthesis of 2-sulfonyl benzothiazole derivatives containing isoxazole rings, future work could focus on creating ethylsulfonyl-benzothiazole-isoxazole hybrids. researchgate.net A potential synthetic route involves a multi-step process beginning with the propargylation of an ethylsulfonyl-benzothiazole precursor, followed by oxidation and a subsequent cycloaddition reaction with an appropriate nitrile oxide generated in situ. researchgate.net
Piperazine-Sulfonamide Conjugates : The synthesis of benzothiazole-piperazine-sulfonamide conjugates has demonstrated a viable pathway for creating complex hybrid systems. benthamdirect.com Future research could adapt these methods to incorporate an ethylsulfonyl moiety on the benzothiazole ring, potentially leading to novel structures. The general synthetic approach involves reacting a substituted 2-aminobenzothiazole (B30445) with a piperazine (B1678402) derivative that is further functionalized with a sulfonyl chloride. benthamdirect.com
Profen Hybrids : Combining the ethylsulfonyl-benzothiazole scaffold with non-steroidal anti-inflammatory drugs (NSAIDs) like profens is another promising avenue. mdpi.comdntb.gov.ua Synthesis can be achieved by creating an amide linkage between a 2-aminobenzothiazole derivative and a profen, typically using a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com The reaction conditions, including solvent and temperature, can be optimized to improve yields. mdpi.com
Urea and Thiazolidinedione Hybrids : Novel benzothiazole-urea hybrids and conjugates linked to thiazolidine-2,4-dione have been synthesized and show potential as targeted agents. nih.govnih.gov Future designs could integrate the ethylsulfonyl group into the benzothiazole core of these hybrids to explore its impact on their chemical and biological properties. nih.govnih.govnih.gov
The table below summarizes potential synthetic strategies for creating novel hybrid systems based on existing methodologies.
| Hybrid System | Key Pharmacophore | General Synthetic Strategy | Potential Starting Materials |
| Isoxazole Hybrid | Isoxazole | 1,3-dipolar cycloaddition | Ethylsulfonyl-benzothiazole alkyne, Substituted Aldehyde, Hydroxylamine (B1172632) |
| Piperazine Hybrid | Piperazine | Nucleophilic substitution, Sulfonylation | 2-Chloro(ethylsulfonyl)benzothiazole, Piperazine, Arylsulfonyl chloride |
| Profen Hybrid | Profen (e.g., Ibuprofen) | Amide coupling | 2-Amino(ethylsulfonyl)benzothiazole, Profen, DCC |
| Urea Hybrid | Diaryl Urea | Multi-step synthesis | Substituted 2-amino(ethylsulfonyl)benzothiazole, Phenyl isocyanate |
Advanced Computational Approaches for Mechanism Elucidation and Molecular Design
Computational chemistry offers powerful tools to accelerate the development of ethylsulfonyl-benzothiazole derivatives. In silico methods can provide deep insights into reaction mechanisms, predict molecular properties, and guide the rational design of new compounds with desired characteristics.
Future research should leverage:
Density Functional Theory (DFT) : DFT calculations can be employed to investigate the mechanisms of reactions involving ethylsulfonyl-benzothiazole. This can help elucidate transition states, reaction intermediates, and the energetic profiles of different pathways, explaining experimental observations such as product yields and selectivity.
Molecular Docking : For derivatives designed with biological applications in mind, molecular docking studies are crucial. japsonline.com These simulations can predict the binding modes and affinities of ethylsulfonyl-benzothiazole hybrids within the active sites of target proteins. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing next-generation molecules with improved potency and selectivity. researchgate.net
ADME/Tox Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new designs. nih.gov By filtering out compounds with predicted poor pharmacokinetic properties or potential toxicity early in the discovery process, researchers can focus resources on the most promising candidates.
The following table outlines the application of various computational methods in the context of ethylsulfonyl-benzothiazole research.
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Mechanism Elucidation | Understand reaction pathways, predict reactivity and stability. |
| Molecular Docking | Binding Mode Prediction | Identify key interactions with biological targets, guide lead optimization. japsonline.com |
| Molecular Dynamics (MD) | Complex Stability Analysis | Evaluate the stability of ligand-protein complexes over time. nih.gov |
| ADME/Tox Prediction | Pharmacokinetic Profiling | Assess drug-likeness and potential liabilities of novel compounds. nih.gov |
Exploration of New Chemical Reactivities and Transformations
Expanding the synthetic utility of the ethylsulfonyl-benzothiazole core requires the exploration of novel chemical reactions and transformations. A key area of interest is the development of stereoselective methods that allow for precise control over the three-dimensional arrangement of atoms.
One notable transformation is the modified Julia olefination . Ethyl (benzothiazol-2-ylsulfonyl)acetate has been identified as a reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. This reaction proceeds under mild conditions and exhibits interesting stereochemical outcomes depending on the aldehyde substrate.
With aryl aldehydes and branched aliphatic aldehydes , the reaction shows high E-selectivity, yielding predominantly trans-alkene products.
With straight-chain aliphatic aldehydes , the selectivity reverses, preferentially forming Z-isomers (cis-alkenes).
Further research should focus on expanding the scope of this and other transformations, investigating new catalysts, and applying these methods to the synthesis of complex molecular targets.
Integration of Synthetic Chemistry with Advanced Spectroscopic and Imaging Techniques for Mechanistic Insights
A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. While standard techniques like NMR, IR, and mass spectrometry are essential for characterizing final products, their application in studying reaction kinetics and identifying transient intermediates is a key area for future research. nih.govresearchgate.net
In Situ Spectroscopy : Techniques such as in situ IR and NMR spectroscopy can monitor reactions in real-time, providing valuable data on the formation and consumption of reactants, intermediates, and products. This allows for a detailed kinetic analysis and can help identify short-lived species that are invisible to conventional analysis.
Advanced Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of synthesized molecules. dntb.gov.ua Furthermore, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect reaction intermediates. Analysis of fragmentation patterns can provide structural clues about the molecule and its weaker bonds, offering insights into potential reaction pathways. mdpi.com
Crystallography : When single crystals of ethylsulfonyl-benzothiazole derivatives or their intermediates can be obtained, X-ray crystallography provides unambiguous structural information. This data is invaluable for confirming stereochemistry and understanding the precise spatial arrangement of atoms, which can be correlated with computational models.
By combining synthetic efforts with these advanced analytical methods, researchers can gain a comprehensive understanding of the chemical behavior of ethylsulfonyl-benzothiazole systems, paving the way for more sophisticated molecular design and synthetic innovation.
Q & A
Basic Research Questions
Q. What experimental models are recommended for assessing the dermal absorption and systemic exposure risks of ethylsulfonyl-benzothiazole from textiles?
- Methodological Answer : Franz-type diffusion cells and Strat-M® artificial membranes are widely used to simulate skin penetration. In studies, contaminated textiles are placed in the donor chamber, and permeation/accumulation is quantified via HPLC or mass spectrometry. After 24 hours, up to 62% of benzothiazole derivatives penetrate the acceptor cell, while 37% accumulate in the membrane . This model aligns with EPA and EU regulatory frameworks for non-carcinogenic risk assessments.
Q. How are ethylsulfonyl-benzothiazole derivatives synthesized for initial pharmacological screening?
- Methodological Answer : A common protocol involves condensation of 2-aminothiophenol with substituted aldehydes using sodium hydrosulfite as an oxidizing agent under reflux conditions. For example, derivatives with hydroxy/alkoxy substituents are synthesized in methanol, followed by structural validation via -NMR, -NMR, and mass spectrometry . Modifications to the 2-aryl ring (e.g., bromophenyl groups) are achieved via Suzuki cross-coupling .
Q. What in vitro assays are used to evaluate the multitarget potential of benzothiazole derivatives?
- Methodological Answer : Standardized assays include:
- Antioxidant activity : DPPH radical scavenging or lipid peroxidation inhibition.
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa).
- Antifungal activity : Broth microdilution against Candida spp. .
Data interpretation requires normalization to positive controls (e.g., ascorbic acid for antioxidants, fluconazole for antifungals).
Advanced Research Questions
Q. How can computational strategies like GQSAR optimize ethylsulfonyl-benzothiazole scaffolds for anticancer activity?
- Methodological Answer : Group-based Quantitative Structure-Activity Relationship (GQSAR) models fragment benzothiazoles into substituent regions (e.g., R1, R2) and correlate hydrophobic/hydrophilic properties with bioactivity. For example, hydrophobic groups on R1 enhance anticancer potency by improving membrane permeability. Molecular descriptors (logP, polar surface area) are calculated via ChemDraw, and regression models validate fragment contributions .
Q. What structural features explain the enhanced inhibitory potency of benzothiazoles over benzoxazoles in kinase assays?
- Methodological Answer : Non-covalent intramolecular interactions, such as oxygen→sulfur contacts, stabilize bioactive conformations. For instance, ethylsulfonyl-benzothiazole derivatives show 56-fold higher potency against T315I mutant Abl kinase compared to benzoxazoles due to favorable hydrogen bonding between the ethyl urea group and catalytic residues . Docking studies (e.g., AutoDock Vina) and MD simulations (100 ns trajectories) validate these interactions .
Q. How do microbial electrolysis cells (MECs) degrade ethylsulfonyl-benzothiazole, and what intermediates are formed?
- Methodological Answer : In MECs, biofilms on anode surfaces metabolize benzothiazole via hydroxylation (forming 2-hydroxy-benzothiazole) and subsequent ring cleavage. Intermediates are identified via HPLC-MS/MS, while community analysis (16S rRNA sequencing) reveals Geobacter and Pseudomonas spp. as dominant degraders. COD and TOC reductions quantify degradation efficiency .
Q. How to resolve contradictions in α-glucosidase inhibitory activity across benzothiazole derivatives?
- Methodological Answer : Discrepancies arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -NO) at the 6-position reduce activity, while electron-donating groups (e.g., -OCH) enhance it. 3D-QSAR models (e.g., CoMFA) and molecular docking (PDB: 2ZE0) identify steric/electrostatic requirements for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
